Introduction: The Strategic Value of the Indane Scaffold in Modern Chemistry
Introduction: The Strategic Value of the Indane Scaffold in Modern Chemistry
An In-Depth Technical Guide to 2,3-Dihydro-1H-indene-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The indane ring system, a fused bicyclic structure consisting of a benzene ring and a cyclopentane ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional architecture provides a robust framework for orienting functional groups in precise vectors to interact with biological targets. Within this class, 2,3-Dihydro-1H-indene-1-carboxylic acid (also known as 1-indancarboxylic acid) is a key building block, combining the strategic indane core with the versatile carboxylic acid functional group.
This guide serves as a comprehensive technical resource for researchers engaged in organic synthesis and drug development. It moves beyond a simple recitation of data to provide field-proven insights into the synthesis, purification, characterization, and strategic application of this compound. The CAS Number for the racemic mixture is 14381-42-1 [1], while the enantiomerically pure forms, critical for modern pharmaceutical development, are also available, such as the (S)-enantiomer with CAS Number 68000-22-6 .
The carboxylic acid moiety itself is a double-edged sword in drug design. It is an excellent hydrogen bond donor and acceptor and can form critical salt-bridge interactions in enzyme active sites or receptor binding pockets.[2] However, its acidity often leads to poor membrane permeability and rapid metabolic clearance, presenting significant pharmacokinetic challenges.[3] Understanding how to synthesize, purify, and strategically deploy or modify this functional group on the indane scaffold is therefore essential for any drug discovery program in this space.
Physicochemical and Spectroscopic Data
Accurate characterization is the bedrock of reproducible science. The identity and purity of 2,3-Dihydro-1H-indene-1-carboxylic acid must be unequivocally confirmed before its use in further synthetic steps or biological assays.
Core Properties
All quantitative data are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 14381-42-1 (Racemic) | [1] |
| Molecular Formula | C₁₀H₁₀O₂ | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| IUPAC Name | 2,3-dihydro-1H-indene-1-carboxylic acid | [1] |
| Synonyms | Indan-1-carboxylic acid, 1-Indanecarboxylic acid | [1] |
Expected Analytical Characterization
The following data represent the expected spectroscopic signatures for this molecule. Researchers should use these as a benchmark for validating their own synthesized or procured material.
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¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum should exhibit distinct signals corresponding to the aromatic and aliphatic protons.
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Aromatic Protons (4H): A complex multiplet between δ 7.1-7.4 ppm.
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Benzylic Methine Proton (1H, C1-H): A triplet around δ 3.9-4.1 ppm, coupled to the C2 methylene protons.
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Methylene Protons (2H, C3-H₂): A triplet around δ 2.9-3.1 ppm, coupled to the C2 methylene protons.
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Methylene Protons (2H, C2-H₂): A multiplet (quintet or sextet) around δ 2.2-2.5 ppm, coupled to both the C1 and C3 protons.
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Carboxylic Acid Proton (1H, -COOH): A broad singlet, typically δ > 10 ppm, which is exchangeable with D₂O.
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¹³C NMR (Carbon NMR): The proton-decoupled spectrum should show 8 distinct signals for the 10 carbon atoms due to symmetry in the aromatic region.
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Carboxyl Carbon (-C=O): A signal in the δ 178-182 ppm range.
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Aromatic Carbons (6C): Four signals between δ 124-145 ppm.
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Benzylic Methine Carbon (C1): A signal around δ 45-48 ppm.
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Methylene Carbon (C3): A signal around δ 30-33 ppm.
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Methylene Carbon (C2): A signal around δ 25-28 ppm.
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Infrared (IR) Spectroscopy:
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O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
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C-H Stretch (Aromatic/Aliphatic): Bands between 2850-3100 cm⁻¹.
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C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1450 cm⁻¹.
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Mass Spectrometry (MS): In electrospray ionization (ESI) negative mode, the primary ion observed would be the [M-H]⁻ ion at an m/z of approximately 161.06.
Synthesis and Purification Workflow
The synthesis of 2,3-Dihydro-1H-indene-1-carboxylic acid is most reliably achieved via the saponification of its corresponding ethyl ester. This common precursor, ethyl 2,3-dihydro-1H-indene-1-carboxylate, can be prepared through several established routes. The following two-part protocol provides a robust and scalable method.
Caption: Workflow for Synthesis and Purification.
Part A: Synthesis of Ethyl 2,3-dihydro-1H-indene-1-carboxylate (Precursor)
This protocol outlines a common method. Researchers should always first consult primary literature and perform appropriate risk assessments.
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add absolute ethanol (200 mL). Carefully add sodium metal (1.2 eq) in small portions to generate sodium ethoxide in situ.
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Deprotonation: Cool the solution to 0 °C and add indene (1.0 eq) dropwise. The solution will turn a deep red/brown color, indicating the formation of the indenyl anion. Allow the mixture to stir at room temperature for 1 hour.
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Alkylation: Cool the mixture back to 0 °C and add ethyl chloroacetate (1.1 eq) dropwise via an addition funnel. The deep color will gradually fade. After addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours until TLC analysis indicates consumption of the starting material.
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Workup and Isolation: Cool the reaction to room temperature and carefully quench with water. Reduce the volume of the solvent using a rotary evaporator. Add additional water and extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ethyl ester.
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Purification: The crude ester can be purified by vacuum distillation to yield the pure precursor.
Part B: Saponification to 2,3-Dihydro-1H-indene-1-carboxylic acid
This protocol is adapted from standard hydrolysis procedures for esters.[4]
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Reaction Setup: In a round-bottom flask, dissolve the ethyl 2,3-dihydro-1H-indene-1-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 4:1 ratio).
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Hydrolysis: Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-3.0 eq) to the solution. Heat the mixture to reflux (typically 60-70 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting ester is no longer visible.
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Workup and Acidification: Cool the reaction mixture to room temperature and concentrate using a rotary evaporator to remove the methanol. Dilute the remaining aqueous solution with water and wash once with diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities. Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2M hydrochloric acid (HCl). A white precipitate of the carboxylic acid should form.
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Extraction: Extract the product from the acidified aqueous layer with ethyl acetate or dichloromethane (3 x volumes).
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Drying and Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 2,3-Dihydro-1H-indene-1-carboxylic acid as a solid.
Protocol: Purification by Recrystallization
The choice of solvent is critical and may require minor optimization. A mixed-solvent system often provides the best results.
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Solvent Selection: A good starting point is a mixed solvent system like ethyl acetate/hexanes or methanol/water.
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Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the more soluble solvent (e.g., ethyl acetate) and heat gently (e.g., on a steam bath) until the solid completely dissolves.
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Crystallization: Slowly add the less soluble solvent (e.g., hexanes) dropwise to the hot solution until a persistent cloudiness appears. Add a few more drops of the more soluble solvent to redissolve the precipitate.
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Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold, less-soluble solvent (hexanes).
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Drying: Dry the crystals under vacuum to obtain the pure 2,3-Dihydro-1H-indene-1-carboxylic acid. Verify purity by melting point and NMR spectroscopy.
Strategic Applications in Drug Discovery
The true value of 2,3-Dihydro-1H-indene-1-carboxylic acid lies in its application as a versatile scaffold in drug design. Its utility stems from both the indane core and the attached carboxylic acid.
Caption: Role of the Scaffold in Drug Design.
The Indane Core: A Privileged Structure
The indane framework is prevalent in numerous bioactive molecules. Its rigidity helps to reduce the entropic penalty upon binding to a target, often leading to higher affinity. A prominent example is the development of Rasagiline, an anti-Parkinson's disease agent. While not the carboxylic acid itself, the closely related intermediate (1R)-aminoindan is the core of this drug, demonstrating the value of the indane scaffold in accessing key central nervous system targets.
The Carboxylic Acid: Pharmacophore vs. Liability
As noted, the carboxylic acid group is a potent pharmacophore element. It can mimic the side chain of aspartic or glutamic acid, forming critical interactions with enzymes. However, its ionizable nature at physiological pH is a primary driver of poor oral bioavailability and rapid clearance. This presents a classic dilemma for the medicinal chemist.
Decision Point: Retain or Replace?
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Retain the Acid: If the carboxylic acid is absolutely essential for binding and target engagement, efforts will focus on creating prodrugs (e.g., esters) that mask the acid during absorption and are later cleaved by metabolic enzymes in the body to release the active drug.
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Replace the Acid (Bioisosteric Replacement): More commonly, the acid is replaced with a "bioisostere" – a different functional group with similar steric and electronic properties but improved physicochemical characteristics.[2][3] This is a cornerstone of modern lead optimization. Common replacements for a carboxylic acid include:
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Tetrazoles: These are perhaps the most famous carboxylic acid bioisosteres. They are acidic (pKa ~5) and can engage in similar hydrogen bonding patterns, but they are metabolically more stable and can exhibit improved membrane permeability.[5]
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Hydroxamic Acids: While often used as metal chelators, they can also serve as carboxylic acid mimics.[2]
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Acylsulfonamides: These groups are also acidic and can replicate the hydrogen bonding capacity of a carboxylic acid with different solubility and metabolic profiles.
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The choice of which bioisostere to use is context-dependent and a key part of the multi-parameter optimization that defines modern drug discovery.[6] The synthesis of 2,3-Dihydro-1H-indene-1-carboxylic acid provides the critical starting material to explore these diverse chemical modifications.
Conclusion
2,3-Dihydro-1H-indene-1-carboxylic acid is more than a simple chemical reagent; it is a strategic platform for innovation in materials science and, most notably, in pharmaceutical development. Its synthesis and purification are based on fundamental, reliable organic chemistry principles. A thorough understanding of its properties, characterization, and the strategic role of its constituent parts—the privileged indane scaffold and the versatile carboxylic acid—empowers researchers to make informed decisions in their discovery programs. Whether the goal is to leverage the acid's potent interactions or to replace it to overcome pharmacokinetic hurdles, this molecule serves as an invaluable starting point for the design of next-generation therapeutics.
References
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1H-Indene-1-carboxylic acid, 2,3-dihydro- . PubChem, National Center for Biotechnology Information. Available from: [Link]
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Structure Property Relationships of Carboxylic Acid Isosteres . Journal of Medicinal Chemistry, American Chemical Society. Available from: [Link]
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Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties . Molecules, MDPI. Available from: [Link]
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Carboxylic Acid (Bio)Isosteres in Drug Design . ACS Medicinal Chemistry Letters, American Chemical Society. Available from: [Link]
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